Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate
Overview
Description
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is involved in various chemical synthesis processes due to its reactive and functional group characteristics. The compound finds its utility in the formation of protective groups and intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate and related compounds involves several methods, including the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into cyclic carbonates under mild conditions, offering an efficient route to these molecules (Buzas & Gagosz, 2006).
Molecular Structure Analysis
The molecular structure of related tert-butyl carbonate compounds reveals specific configurations, such as the pyrrolidinone ring adopting an envelope conformation, with tert-butyl carbonate and substituent groups arranged on the same side, indicating the steric influences in these molecules (Mohammat et al., 2008).
Chemical Reactions and Properties
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate reacts in various chemical reactions, including acylation reactions where it serves as an acylating agent for amines, demonstrating its reactivity and versatility in organic synthesis (Harris & Wilson, 1983).
Scientific research applications
Harris and Wilson (1983) synthesized tert-butyl aminocarbonate, a compound used to acylate amines in both organic and aqueous solutions. This compound rapidly acylates amines and is a new type of compound for such applications (Harris & Wilson, 1983).
Mohammat et al. (2008) studied tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, analyzing its molecular conformation and its interactions via hydrogen bonds, which can have implications in molecular design and synthesis (Mohammat et al., 2008).
Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a new redox shuttle additive for overcharge protection in lithium-ion batteries. They investigated its solubility in carbonate-based electrolytes and its stability compared to other compounds (Zhang et al., 2010).
Basel and Hassner (2002) demonstrated the activation of carboxylic acids as their active esters using tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines for amide or peptide formation (Basel & Hassner, 2002).
Maftei et al. (2013) synthesized and tested novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from tert-butylamidoxime. They evaluated these compounds for antitumor activity, indicating potential in pharmaceutical research (Maftei et al., 2013).
Buzas and Gagosz (2006) described the gold(I)-catalyzed formation of 4-alkylidene-1,3-dioxolan-2-ones from propargylic tert-butyl carbonates. This study highlights a method for efficiently synthesizing cyclic carbonates (Buzas & Gagosz, 2006).
properties
IUPAC Name |
tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFSVGZCYYHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065361 | |
Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
CAS RN |
13139-12-3 | |
Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl succinimido carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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